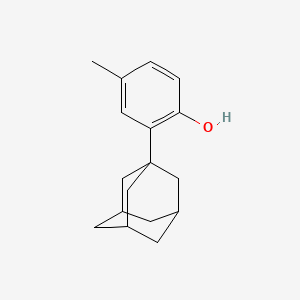

2-(1-Adamantyl)-4-methylphenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O/c1-11-2-3-16(18)15(4-11)17-8-12-5-13(9-17)7-14(6-12)10-17/h2-4,12-14,18H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLJIHBDAJFXBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C23CC4CC(C2)CC(C4)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70347111 | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41031-50-9 | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70347111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Adamantyl)-4-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(1-Adamantyl)-4-methylphenol chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 2-(1-Adamantyl)-4-methylphenol

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound (AdMP). AdMP is a sterically hindered phenol derivative that serves as a crucial building block in organic synthesis and a valuable intermediate in the development of pharmaceuticals. The incorporation of the bulky, lipophilic adamantyl cage imparts unique physicochemical characteristics to the molecule, influencing its reactivity, stability, and biological activity. This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental insights, safety protocols, and an exploration of the broader significance of the adamantyl moiety in medicinal chemistry.

Introduction: The Significance of Steric Hindrance and Lipophilicity

This compound is a derivative of p-cresol where a three-dimensional adamantyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group.[1][2] This substitution creates significant steric hindrance around the phenolic hydroxyl group, which profoundly influences its reactivity. The adamantane moiety itself is a rigid, diamondoid hydrocarbon cage known for its high lipophilicity and metabolic stability.[3][4]

In the field of drug discovery, the adamantyl group is often considered a "lipophilic bullet" capable of enhancing a molecule's pharmacokinetic profile.[3][4] Its steric bulk can protect adjacent functional groups from enzymatic degradation, thereby increasing a drug's half-life, while its hydrophobicity can improve membrane permeability and target engagement.[3] Consequently, AdMP is not merely a chemical reagent but a strategic precursor for synthesizing complex molecules with tailored pharmacological properties.[1][5]

Core Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, purification, and computational modeling.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂O | [1][2][5][6][7] |

| Molecular Weight | 242.36 g/mol | [1][2][5][6][7] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 128-130 °C (lit.) | [1][2][7] |

| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [7] |

| Density | 1.1 ± 0.1 g/cm³ | [7] |

| Solubility | Sparingly soluble in water (7.8E-3 g/L at 25°C) | [1] |

| XLogP3-AA | 5.3 | [6] |

| Topological Polar Surface Area | 20.2 Ų | [6] |

| CAS Number | 41031-50-9 | [1][2][5][6][7] |

Synthesis and Mechanism

The primary route for synthesizing this compound is through the Friedel-Crafts alkylation of p-cresol with an adamantylating agent. The adamantyl cation, generated in situ, acts as the electrophile in an electrophilic aromatic substitution reaction.

Synthetic Pathway: Adamantylation of p-Cresol

The most common and efficient method involves the direct adamantylation of p-cresol using 1-adamantanol.[1][2] This reaction is typically catalyzed by a strong acid. Modern approaches favor solid acid catalysts, such as ion-exchange resins, to promote a cleaner, more environmentally friendly process by minimizing corrosive waste and allowing for catalyst recycling.[7][8][9] Alternative adamantyl sources include 1-bromoadamantane and 1-chloroadamantane.[7]

The reaction proceeds via the formation of a stable tertiary carbocation from 1-adamantanol under acidic conditions. This adamantyl cation then attacks the electron-rich phenol ring, with a strong preference for the sterically accessible ortho position to the activating hydroxyl group.

Caption: General synthesis scheme for this compound.

Experimental Protocol: Ion-Exchange Resin Catalyzed Synthesis

This protocol is adapted from methodologies developed for clean synthesis of adamantylphenols.[7][9]

Materials:

-

p-Cresol (1.0 eq)

-

1-Adamantanol (1.0-1.2 eq)

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15)

-

Glacial acetic acid (solvent)

-

Anhydrous sodium sulfate

-

Ethyl acetate and Hexane (for chromatography/recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol, 1-adamantanol, and the acidic ion-exchange resin in glacial acetic acid.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[9]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the ion-exchange resin catalyst. The catalyst can be washed with acetic acid, dried, and reused.

-

Solvent Removal: Remove the acetic acid from the filtrate under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound as a white solid.

Spectroscopic Characterization

Structural confirmation of AdMP is typically achieved through NMR and IR spectroscopy.[1][2]

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Phenolic OH | ~4.7 ppm (s, 1H)[9] |

| Aromatic CH | 6.5 - 7.1 ppm (m, 3H)[9] | |

| Methyl (CH₃) | ~2.3 ppm (s, 3H)[9] | |

| Adamantyl CH₂, CH | 1.7 - 2.2 ppm (m, 15H)[9] | |

| ¹³C NMR | Aromatic C-O | ~150-155 ppm |

| Aromatic C-Ad | ~135-140 ppm | |

| Aromatic CH | ~115-130 ppm | |

| Adamantyl C (quaternary) | ~35-40 ppm | |

| Adamantyl CH, CH₂ | ~28-45 ppm | |

| Methyl C | ~20 ppm | |

| FT-IR | O-H stretch (phenolic) | 3200-3600 cm⁻¹ (broad) |

| C-H stretch (aromatic) | ~3000-3100 cm⁻¹ | |

| C-H stretch (aliphatic) | ~2800-3000 cm⁻¹ | |

| C=C stretch (aromatic) | ~1500-1600 cm⁻¹ |

Note: NMR shifts are approximate and can vary based on solvent and concentration. The adamantyl group's protons typically appear as a complex set of broad singlets or multiplets in the aliphatic region of the ¹H NMR spectrum.[9][10]

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate for further chemical transformations.[1] Its sterically hindered hydroxyl group exhibits reduced reactivity in certain reactions (e.g., etherification) but can be readily derivatized under appropriate conditions.

Key Applications:

-

Synthesis of Thiophenols: It serves as a starting material for producing 2-(1-adamantyl)-4-methylthiophenol, a compound with potential applications in materials science and medicinal chemistry.[1][2]

-

Ortho-Functionalization: It can undergo reactions like the Duff formylation with urotropin to yield 3-(1-adamantyl)-2-hydroxy-5-methylbenzaldehyde, a functionalized aromatic aldehyde.[1][2]

-

Catalyst Development: The molecule has been used to synthesize adamantyl-substituted chromium(III) complexes, which function as catalysts in enantioselective hetero-Diels-Alder reactions, highlighting its utility in asymmetric synthesis.[1][2][11]

-

Pharmaceutical Intermediate: While its direct bromo-analogue is a key intermediate for the acne medication Adapalene, AdMP serves as a valuable structural analogue for creating libraries of related compounds in drug discovery programs.[7][9]

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is classified as an irritant. Proper personal protective equipment (PPE) and handling procedures are mandatory.

| Hazard Category | GHS Classification | Precautionary Statements (Selected) |

| Skin Irritation | Category 2 (H315: Causes skin irritation) | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2][6][12] |

| Eye Irritation | Category 2 (H319: Causes serious eye irritation) | P280: Wear eye protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][6][12] |

| Respiratory Irritation | STOT SE 3 (H335: May cause respiratory irritation) | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2][6][12] |

Storage: Store in a tightly closed container in a dry, well-ventilated place.[5][13] Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a NIOSH-approved dust mask (e.g., N95) are recommended.[2]

Conclusion

This compound is a chemical of significant interest due to the unique properties imparted by its adamantyl substituent. Its well-defined synthesis, characterized reactivity, and role as a precursor to complex molecules make it a valuable tool for chemists in both academic and industrial settings. The steric and lipophilic contributions of the adamantyl cage are particularly relevant in the field of drug design, where this compound serves as an important scaffold for developing new therapeutic agents with enhanced stability and optimized pharmacokinetic profiles. As synthetic methodologies continue to advance, the utility of AdMP and its derivatives is poised to expand further.

References

- 1. This compound | 41031-50-9 [chemicalbook.com]

- 2. This compound 99 41031-50-9 [sigmaaldrich.com]

- 3. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. This compound | C17H22O | CID 617992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:41031-50-9 | Chemsrc [chemsrc.com]

- 8. CN101955417B - Method for preparing 2-(1-adamantyl)-4-bromophenol - Google Patents [patents.google.com]

- 9. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]

- 10. Nuclear magnetic resonance spectra of adamantyl-substituted phenols and solvent-induced shifts of sterically hindered protons - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 11. This compound 99 41031-50-9 [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. enamine.enamine.net [enamine.enamine.net]

Whitepaper: Synthesis of 2-(1-Adamantyl)-4-methylphenol from p-Cresol: A Technical Guide

Introduction

Sterically hindered phenols are a cornerstone class of molecules with significant industrial and pharmaceutical relevance, primarily serving as potent antioxidants and versatile synthetic intermediates.[1] The introduction of bulky alkyl groups, such as the adamantyl moiety, ortho to the phenolic hydroxyl group imparts unique properties, including enhanced stability against oxidation and tailored reactivity. 2-(1-Adamantyl)-4-methylphenol is a prominent example, leveraging the rigid, three-dimensional structure of adamantane to create a highly hindered yet functionalized phenol.

This technical guide provides an in-depth exploration of the synthesis of this compound from p-cresol. It is designed for researchers, chemists, and drug development professionals, offering a detailed examination of the underlying chemical principles, a comparative analysis of catalytic systems, and field-tested experimental protocols.

Part 1: The Core Chemistry: Electrophilic Aromatic Substitution

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-cresol.[2][3][4] This reaction is a classic example of electrophilic aromatic substitution, where the electron-rich aromatic ring of p-cresol attacks an electrophilic adamantyl species.[2] The hydroxyl (-OH) and methyl (-CH₃) groups of p-cresol are ortho-, para-directing activators. Since the para position is blocked by the methyl group, substitution is directed to the ortho positions. The primary challenge and area of methodological focus is achieving high regioselectivity for mono-alkylation at the C2 position, adjacent to the hydroxyl group.

The adamantyl electrophile is typically generated in situ from a precursor such as 1-adamantanol or a 1-haloadamantane (e.g., 1-bromoadamantane) in the presence of a suitable catalyst.[5][6]

Overall Reaction Scheme

The general transformation is illustrated below:

Caption: General reaction for the adamantylation of p-cresol.

Part 2: Catalyst Systems - A Comparative Analysis

The choice of catalyst is the most critical parameter in this synthesis, dictating reaction efficiency, regioselectivity, and process sustainability. Two primary catalytic systems have proven effective: traditional aluminum phenoxides and modern solid acid catalysts.

The Classic Approach: Aluminum Phenoxide Catalysis

Aluminum phenoxide catalysts have long been the industry standard for the selective ortho-alkylation of phenols.[1][7][8] The catalyst is typically formed in situ by reacting the starting phenol with an aluminum source, such as aluminum metal or trialkylaluminum.[1]

Mechanism and Rationale for Ortho-Selectivity

The high ortho-selectivity is a defining feature of this method. It is attributed to the formation of a six-membered cyclic transition state involving the aluminum phenoxide, the phenolic oxygen, and the alkylating agent (in this case, the adamantyl carbocation precursor).[1] This coordination pre-arranges the reactants in space, directing the electrophilic attack of the bulky adamantyl group specifically to the ortho position.

Caption: Mechanism of aluminum phenoxide catalyzed ortho-alkylation.

Advantages:

-

High Ortho-Selectivity: Minimizes the formation of undesired isomers.[1]

-

Proven Industrial Scalability: The method is well-established for large-scale production of hindered phenols.[7]

Disadvantages:

-

Stoichiometric Requirement: A significant portion of the starting phenol is consumed to form the catalyst.[9]

-

Difficult Workup: The reaction requires a hydrolytic workup to deactivate and remove the aluminum catalyst, often generating substantial aqueous waste.[10]

The Green Alternative: Ion-Exchange Resin Catalysis

A cleaner, more environmentally benign approach utilizes solid acid catalysts, such as sulfonic acid ion-exchange resins (e.g., Amberlite).[6][11] This method promotes the adamantylation of phenols with adamantanols under milder conditions.[11]

Mechanism and Rationale

The resin acts as a heterogeneous source of protons (H⁺). The reaction proceeds via a standard electrophilic aromatic substitution mechanism:

-

The alcohol (1-adamantanol) is protonated by the resin.

-

Loss of water generates a stable tertiary adamantyl carbocation.

-

The electron-rich p-cresol ring attacks the carbocation, preferentially at the sterically accessible and electronically favorable ortho position.

Advantages:

-

Catalyst Recyclability: The resin can be easily recovered by simple filtration and reused multiple times without significant loss of activity.[6][11]

-

Simplified Workup: Eliminates the need for aqueous quenching and extraction, streamlining the purification process.

-

Milder Conditions: Reactions can often be run at lower temperatures.[11]

Disadvantages:

-

Catalyst Dehydration: The catalytic activity can be sensitive to water, and the resin may require drying before reuse.[6]

-

Potentially Lower Selectivity: While effective, regioselectivity may not be as exclusively ortho-directing as the aluminum phenoxide system under all conditions.

Part 3: Experimental Protocols

The following protocols are provided as robust starting points for laboratory synthesis. Researchers should perform a thorough risk assessment before proceeding.

Protocol 1: Ion-Exchange Resin Catalyzed Synthesis

This protocol is adapted from a clean synthesis methodology for adamantylphenols.[6][11]

Materials & Equipment:

-

p-Cresol (CAS: 106-44-5)

-

1-Adamantanol (CAS: 768-95-6)

-

Sulfonic acid resin (e.g., Amberlite 200, H⁺ form)

-

Glacial Acetic Acid

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Reactor Setup: To a 100 mL round-bottom flask, add dry sulfonic acid resin (5.0 g).

-

Reagent Addition: Add glacial acetic acid (15 mL), followed by p-cresol (1.62 g, 15 mmol) and 1-adamantanol (2.43 g, 16 mmol).

-

Reaction: Heat the mixture to 100 °C (bath temperature) with vigorous stirring. Monitor the reaction progress by TLC (thin-layer chromatography). The reaction is typically complete within 2-4 hours.

-

Catalyst Recovery: Cool the mixture to approximately 60 °C. Filter the hot solution to separate the resin catalyst. Wash the recovered resin with ethyl acetate and dry it in a vacuum oven for future use.[6]

-

Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetic acid.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as dichloromethane/petroleum ether, to yield pure this compound as a white powder.[6]

Protocol 2: Aluminum Phenoxide Catalyzed Synthesis

This protocol is a generalized procedure based on established principles of ortho-alkylation.[1][7]

Materials & Equipment:

-

p-Cresol (CAS: 106-44-5)

-

1-Adamantanol (CAS: 768-95-6)

-

Triethylaluminum (or other aluminum alkyl)

-

Toluene (anhydrous)

-

Nitrogen/Argon inert atmosphere setup

-

Cannula/syringe for liquid transfer

-

Three-neck flask with condenser, dropping funnel, and thermometer

-

Hydrochloric acid (aqueous, 1M)

-

Separatory funnel

Procedure:

-

Catalyst Formation (In Situ): In a three-neck flask under an inert atmosphere, charge p-cresol (e.g., 250 mmol) and anhydrous toluene. Carefully add triethylaluminum (e.g., 5-10 mmol) dropwise while stirring. The reaction is exothermic and will evolve ethane gas. Allow the mixture to stir at a slightly elevated temperature (e.g., 50-60 °C) for 1 hour to ensure complete formation of the aluminum p-cresoxide catalyst.

-

Alkylation: Heat the mixture to the target reaction temperature (typically 110-150 °C). Dissolve 1-adamantanol (e.g., 200 mmol) in warm toluene and add it slowly via the dropping funnel over 1-2 hours.

-

Reaction: Maintain the reaction at temperature for 4-8 hours, monitoring by TLC or GC for the consumption of p-cresol.

-

Workup: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by adding 1M HCl. Caution: This is an exothermic process. Transfer the mixture to a separatory funnel.

-

Extraction & Purification: Separate the organic layer. Wash with water and brine, then dry over anhydrous sodium sulfate. Remove the toluene under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Experimental Workflow Visualization

Caption: A generalized workflow for the synthesis of this compound.

Part 4: Product Characterization and Data

Thorough characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O | [12] |

| Molecular Weight | 242.36 g/mol | [12] |

| Appearance | White powder/crystalline solid | [12] |

| Melting Point | 128-130 °C | [5][12] |

| CAS Number | 41031-50-9 | [5] |

Spectroscopic Data

The structure of this compound is unambiguously confirmed by NMR spectroscopy.[12] While a full spectral assignment requires experimental data, the expected chemical shifts can be predicted based on established principles.[13][14]

¹H-NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Rationale |

| ~7.00 ppm | d | 1H | Ar-H (meta to -OH) | Aromatic proton adjacent to methyl group. |

| ~6.85 ppm | dd | 1H | Ar-H (ortho to -OH) | Aromatic proton between -OH and adamantyl. |

| ~6.70 ppm | d | 1H | Ar-H (meta to -OH) | Aromatic proton adjacent to adamantyl group. |

| ~4.90 ppm | s | 1H | OH | Phenolic proton, shift is variable. |

| ~2.25 ppm | s | 3H | Ar-CH₃ | Methyl group on the aromatic ring. |

| ~2.10 ppm | br s | 6H | Adamantyl-CH₂ | Methylene protons of adamantyl cage. |

| ~1.75 ppm | br s | 9H | Adamantyl-CH & CH₂ | Methine and remaining methylene protons. |

¹³C-NMR Spectroscopy (Predicted)

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

| Chemical Shift (δ) | Assignment | Rationale |

| ~151.0 ppm | C -OH | Aromatic carbon bearing the hydroxyl group. |

| ~135.0 ppm | C -Ad | Aromatic carbon bearing the adamantyl group. |

| ~129.0 ppm | Ar-C H | Aromatic methine carbon. |

| ~128.5 ppm | C -CH₃ | Aromatic carbon bearing the methyl group. |

| ~127.0 ppm | Ar-C H | Aromatic methine carbon. |

| ~115.0 ppm | Ar-C H | Aromatic methine carbon ortho to -OH. |

| ~40.5 ppm | Adamantyl-C H₂ | Methylene carbons in adamantyl cage. |

| ~37.0 ppm | Adamantyl-C | Quaternary carbon of adamantyl cage. |

| ~29.0 ppm | Adamantyl-C H | Methine carbons in adamantyl cage. |

| ~20.5 ppm | Ar-C H₃ | Methyl carbon. |

Part 5: Safety and Handling

All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[12]

-

p-Cresol: Toxic and corrosive. Can cause severe skin burns and eye damage. Handle with extreme care.[15]

-

1-Adamantanol: May cause skin and eye irritation.

-

Aluminum Alkyls (for Protocol 2): Pyrophoric and react violently with water. Must be handled under a strict inert atmosphere by trained personnel.

-

Acids (Acetic, HCl): Corrosive. Handle with care to avoid contact and inhalation.

Consult the Safety Data Sheet (SDS) for each chemical before use.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mt.com [mt.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Alkylation [organic-chemistry.org]

- 5. This compound | CAS#:41031-50-9 | Chemsrc [chemsrc.com]

- 6. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]

- 7. CA1284663C - Phenol alkylation process - Google Patents [patents.google.com]

- 8. onepetro.org [onepetro.org]

- 9. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]

- 10. US4929770A - Aluminum phenoxide catalyst removal - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. This compound 99 41031-50-9 [sigmaaldrich.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Unraveling p-Cresol: from biosynthesis to biological and biochemical activities - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-(1-Adamantyl)-4-methylphenol (CAS: 41031-50-9): Synthesis, Properties, and Applications in Research and Development

Executive Summary: This guide provides an in-depth technical overview of 2-(1-Adamantyl)-4-methylphenol (CAS No. 41031-50-9), a sterically hindered phenol of significant interest in medicinal chemistry and materials science. By combining the rigid, lipophilic adamantane cage with a reactive p-cresol scaffold, this molecule offers a unique set of properties. It serves as a versatile synthetic intermediate and a platform for developing novel therapeutic agents, leveraging the established roles of adamantane in enhancing drug pharmacokinetics and the antioxidant capabilities of hindered phenols. This document details its physicochemical characteristics, synthesis methodologies with mechanistic insights, analytical protocols, and explores its potential applications grounded in the known bioactivity of its constituent pharmacophores.

Introduction: A Molecule of Strategic Design

The strategic value of this compound arises from the synergistic combination of two powerful chemical motifs: the adamantane group and the sterically hindered phenol.

The Adamantane Moiety: The "Lipophilic Bullet"

Adamantane, a tricyclic hydrocarbon, is often described as a "lipophilic bullet" in drug design.[1] Its rigid, cage-like structure and high lipophilicity are exploited to improve the pharmacological profiles of parent molecules.[2][3] The incorporation of an adamantyl group can:

-

Enhance Lipophilicity: Increase the molecule's ability to cross biological membranes, a critical factor for drug absorption and distribution.[2]

-

Improve Metabolic Stability: The bulky adamantane cage can sterically shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.[2]

-

Provide a Rigid Scaffold: It offers a predictable and rigid anchor for orienting other functional groups, which is crucial for optimizing interactions with biological targets like enzyme active sites or receptors.[1]

Sterically Hindered Phenols: Bioactive Scaffolds

Phenolic compounds with bulky alkyl groups positioned ortho to the hydroxyl group are known as sterically hindered phenols (SHPs).[4][5] This structural arrangement is key to their function, primarily as potent antioxidants and radical scavengers.[6] The bulky substituents stabilize the phenoxy radical formed upon donation of a hydrogen atom, preventing it from participating in chain-propagating reactions. This property makes them valuable as antioxidants in polymers and biological systems.[5][6] Furthermore, SHPs have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[4][7]

The fusion of these two moieties in this compound creates a molecule with inherent potential as both a stable antioxidant and a valuable intermediate for pharmaceuticals where enhanced lipophilicity and metabolic stability are desired.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below, providing essential data for laboratory use and computational modeling.

| Property | Value | Reference(s) |

| CAS Number | 41031-50-9 | [8][9][10] |

| Molecular Formula | C₁₇H₂₂O | [8][9][11][12] |

| Molecular Weight | 242.36 g/mol | [9][10][11][12] |

| Appearance | White to off-white solid/powder | [10] |

| Melting Point | 128-130 °C | [8][9][10] |

| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [8] |

| Density | 1.1 ± 0.1 g/cm³ | [8] |

| Solubility | Sparingly soluble in water (7.8 mg/L at 25°C) | [9] |

| SMILES | CC1=CC(C23CC4CC(C2)CC(C4)C3)=C(O)C=C1 | |

| InChI Key | XHLJIHBDAJFXBE-UHFFFAOYSA-N | [13] |

Synthesis and Mechanistic Insights

The primary route for synthesizing this compound is the direct adamantylation of p-cresol, a classic example of a Friedel-Crafts alkylation reaction.[9][14] This electrophilic aromatic substitution involves the generation of a stable tertiary adamantyl carbocation, which then attacks the electron-rich phenol ring.

Mechanistic Pathway

The reaction is catalyzed by either a Brønsted or Lewis acid. The catalyst facilitates the formation of the 1-adamantyl carbocation from a precursor like 1-adamantanol or 1-bromoadamantane.[15][16] The hydroxyl group of p-cresol is a strong ortho-, para-directing group; since the para position is blocked by the methyl group, the bulky adamantyl electrophile is directed to the ortho position.

Experimental Protocol: Green Synthesis via Ion-Exchange Resin

This method represents a modern, environmentally conscious approach that avoids corrosive liquid acids and simplifies catalyst recovery.[16][17] The use of a solid acid catalyst like a sulfonic acid ion-exchange resin provides high selectivity and allows for easy separation and recycling.[8][16]

Materials:

-

p-Cresol (1.0 eq)

-

1-Adamantanol (1.0-1.2 eq)

-

Strongly acidic ion-exchange resin (e.g., Amberlyst-15, 15-20% by weight of p-cresol)

-

Glacial acetic acid (solvent)

-

Dichloromethane and Petroleum ether (for recrystallization)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add p-cresol, 1-adamantanol, the ion-exchange resin, and glacial acetic acid.

-

Heating: Heat the reaction mixture to 100-110 °C with vigorous stirring. The causality here is that thermal energy is required to overcome the activation energy for carbocation formation and subsequent aromatic substitution.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material (p-cresol) is consumed (typically 2-4 hours).[16]

-

Catalyst Removal: Cool the mixture to room temperature. The self-validating nature of this protocol is evident here: the solid resin catalyst is simply removed by filtration.

-

Solvent Removal: Remove the solvent (acetic acid) from the filtrate under reduced pressure using a rotary evaporator. The recovered solvent can potentially be reused.

-

Purification: The resulting crude solid is purified by recrystallization. Dissolve the crude product in a minimal amount of hot dichloromethane and add petroleum ether until turbidity persists. Allow to cool slowly to room temperature, then in an ice bath to induce crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration, wash with cold petroleum ether, and dry under vacuum.

Analytical Characterization

Rigorous analytical methods are essential to confirm the identity and purity of the synthesized compound.

Structural Confirmation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for structural elucidation.[9][16]

-

¹H NMR (CDCl₃, 400 MHz): Expected signals include a singlet for the phenolic -OH (around 4.7 ppm), aromatic protons on the substituted ring (6.5-7.1 ppm), a singlet for the methyl group (-CH₃) protons (around 2.3 ppm), and characteristic broad singlets for the adamantyl cage protons (1.7-2.2 ppm).[16]

-

¹³C NMR (CDCl₃): Will show distinct signals for the quaternary adamantyl carbon attached to the phenol, the other adamantyl carbons, the aromatic carbons (including the C-O, C-C, and C-H carbons), and the methyl carbon.

Protocol: Purity Assessment by Gas Chromatography (GC-FID)

Adapted from standard methodologies for phenol analysis (e.g., EPA Method 8041A), GC with a Flame Ionization Detector (FID) is a robust technique for assessing purity.[18][19] The FID is highly responsive to hydrocarbons, making it ideal for this analyte.

Instrumentation & Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and FID.

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium or Hydrogen, at a constant flow rate.

-

Temperatures:

-

Injector: 250 °C

-

Detector (FID): 300 °C

-

Oven Program: Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (This is a starting point and must be optimized).

-

-

Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a suitable solvent like dichloromethane or ethyl acetate.

Procedure:

-

Calibration (Optional): For quantitative analysis, prepare a series of standards of known concentration to create a calibration curve. For purity assessment, a single injection is sufficient.

-

Injection: Inject 1 µL of the sample solution into the GC.

-

Data Acquisition: Acquire the chromatogram.

-

Analysis: The purity is determined by the area percent of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications and Therapeutic Potential

While primarily documented as a synthetic intermediate, the structure of this compound suggests significant potential in several areas of drug discovery and materials science.

Versatile Synthetic Intermediate

The compound is a documented starting material for further chemical modification.[9] The phenolic hydroxyl group can be converted into other functionalities (e.g., ethers, esters) and the aromatic ring can undergo further substitution, making it a valuable building block for more complex molecules, including thiophenol derivatives and organometallic catalysts for asymmetric synthesis.[9]

Potential as an Antiviral Agent

Adamantane derivatives, most notably Amantadine and Rimantadine, are known inhibitors of the influenza A virus M2 proton channel, which is essential for viral uncoating and replication.[20][21] It is plausible that this compound could exhibit similar activity, with the adamantyl cage acting as a pharmacophore to block the channel.

Potential as an Anti-inflammatory and Neuroprotective Agent

Microglial activation is a hallmark of neuroinflammation in diseases like Alzheimer's and Parkinson's.[22] Other adamantane derivatives have demonstrated anti-neuroinflammatory effects by suppressing inflammatory pathways.[22][23] The combination of a hindered phenol's antioxidant properties with the adamantane core suggests a dual-action potential: scavenging reactive oxygen species (ROS) and modulating inflammatory signaling pathways like NF-κB, which controls the expression of pro-inflammatory enzymes (iNOS, COX-2) and cytokines (TNF-α, IL-1β).[22][23]

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Handle with appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Handling: For research and development use only. Must be handled by technically qualified individuals.[10]

Conclusion and Future Directions

This compound is more than a simple chemical intermediate; it is a strategically designed molecule that embodies key principles of medicinal chemistry and materials science. Its straightforward and green synthesis makes it an accessible platform for further investigation.

Future research should focus on empirically validating its hypothesized biological activities. Screening this compound and its derivatives in antiviral, anti-inflammatory, and neuroprotective assays is a logical next step. Its efficacy as a polymer antioxidant also warrants further exploration. The rich chemistry of the phenol and the unique properties of the adamantane cage ensure that this compound will remain a compound of high interest for researchers aiming to develop novel, high-performance molecules.

References

- 1. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. WO2006060802A1 - Synthesis of sterically hindered phenol based macromolecular antioxidants - Google Patents [patents.google.com]

- 6. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound | CAS#:41031-50-9 | Chemsrc [chemsrc.com]

- 9. This compound | 41031-50-9 [chemicalbook.com]

- 10. 41031-50-9 this compound AKSci 2865AE [aksci.com]

- 11. chemscene.com [chemscene.com]

- 12. This compound 99 41031-50-9 [sigmaaldrich.com]

- 13. Cyclohexylphenols | Fisher Scientific [fishersci.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]

- 17. CN101955417B - Method for preparing 2-(1-adamantyl)-4-bromophenol - Google Patents [patents.google.com]

- 18. settek.com [settek.com]

- 19. epa.gov [epa.gov]

- 20. mdpi.com [mdpi.com]

- 21. Synthesis and antiviral activity evaluation of some new aminoadamantane derivatives. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Anti-inflammatory mechanisms of N-adamantyl-4-methylthiazol-2-amine in lipopolysaccharide-stimulated BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2-(1-Adamantyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Unique Physicochemical Landscape of Adamantyl-Phenols

The incorporation of the bulky, rigid, and lipophilic adamantyl cage into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This guide provides a comprehensive exploration of the physical properties of a key exemplar of this structural class: 2-(1-Adamantyl)-4-methylphenol. As a senior application scientist, my aim is not merely to present data, but to provide a narrative that weaves together the theoretical underpinnings and practical experimental considerations that are paramount for professionals in drug development and chemical research. The sterically hindered phenolic hydroxyl group, juxtaposed with the adamantyl moiety, imparts a unique set of characteristics to this molecule, influencing its behavior from solubility and crystallinity to its spectral signature. This guide will delve into these properties, offering both a deep understanding of the "why" and a practical guide to the "how" of their characterization.

Core Physicochemical Characteristics

A foundational understanding of a molecule's physical properties is the bedrock upon which its applications are built. For this compound, these properties are a direct consequence of its distinct molecular architecture.

Structural and Molecular Profile

The molecule's structure features a p-cresol (4-methylphenol) core with a bulky adamantyl group substituted at the ortho position to the hydroxyl group. This steric hindrance is a dominant factor influencing its physical and chemical behavior.

Key Physical Properties at a Glance

| Property | Value | Source(s) |

| Melting Point | 128-130 °C (lit.) | [2] |

| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [2] |

| Density (predicted) | 1.1 ± 0.1 g/cm³ | [2] |

| Water Solubility | Sparingly soluble (7.8 x 10⁻³ g/L at 25°C) | [3][4] |

Experimental Determination of Physical Properties: Methodologies and Rationale

The trustworthiness of physical property data hinges on the rigor of the experimental methods used for their determination. This section provides detailed, self-validating protocols for key physical properties of this compound, explaining the scientific reasoning behind each step.

Melting Point Determination: A Barometer of Purity

The sharp melting point range of a crystalline solid is a reliable indicator of its purity. For this compound, a melting point of 128-130 °C has been reported.[2] The following protocol outlines the capillary method, a standard and accessible technique.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation:

-

Ensure the this compound sample is a fine, dry powder. If necessary, gently crush the crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Tamp the open end of a capillary tube into the powdered sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the heating block of a melting point apparatus.

-

Ensure a clear view of the sample through the magnifying lens.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (around 110 °C).

-

Reduce the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample and the heating block.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the clear point). The range between these two temperatures is the melting point range.

-

Causality and Expertise: A slow heating rate near the melting point is critical. Rapid heating can cause a lag between the thermometer reading and the actual temperature of the sample, leading to an erroneously broad and elevated melting point range. A sharp, narrow melting range (typically ≤ 2 °C) is indicative of high purity.

Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of this compound.

Solubility Profile: Guiding Formulation and Application

The solubility of a compound is a critical parameter in drug development, influencing everything from formulation to bioavailability. The bulky, nonpolar adamantyl group significantly impacts the solubility of the parent phenol molecule.

Qualitative and Quantitative Solubility Determination

A systematic approach to solubility testing provides a comprehensive profile of a compound's behavior in various solvent systems.

Experimental Protocol: Solubility Assessment

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, acetone, chloroform, and hexane.

-

Qualitative Assessment (Initial Screening):

-

To a test tube containing a small, known amount of this compound (e.g., 10 mg), add the chosen solvent dropwise with agitation.

-

Observe if the solid dissolves readily, is sparingly soluble, or insoluble. This provides a rapid preliminary assessment.

-

-

Quantitative Determination (e.g., in Ethanol at 25 °C):

-

Prepare a saturated solution of this compound in ethanol at a constant temperature (e.g., 25 °C) by adding an excess of the solid to a known volume of the solvent in a sealed container.

-

Stir the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a known volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL or other appropriate units.

-

Expert Insights on Solubility: The principle of "like dissolves like" is a useful starting point. The large, nonpolar adamantyl group and the aromatic ring suggest good solubility in nonpolar organic solvents. The hydroxyl group provides a site for hydrogen bonding, potentially allowing for some solubility in polar protic solvents. However, the steric hindrance around the hydroxyl group by the adamantyl moiety may limit its ability to form strong hydrogen bonds with solvent molecules.

Logical Flow for Solubility Testing

Caption: Process for the quantitative determination of solubility.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data:

A published ¹H NMR spectrum of this compound in CDCl₃ shows the following key signals:

-

δ 7.06 (s, 1H): Aromatic proton ortho to the hydroxyl group.

-

δ 6.90 (d, J = 7.6 Hz, 1H): Aromatic proton meta to the hydroxyl group.

-

δ 6.58 (d, J = 8.0 Hz, 1H): Aromatic proton para to the hydroxyl group.

-

δ 4.68 (s, 1H, OH): Phenolic hydroxyl proton.

-

δ 2.32 (s, 3H): Methyl group protons.

-

δ 2.17 (br s, 6H), 1.77 (br s, 9H): Protons of the adamantyl group.

Expert Interpretation: The distinct signals for the aromatic protons confirm the substitution pattern on the phenol ring. The broad singlets for the adamantyl protons are characteristic of the rigid, cage-like structure where many protons are in chemically similar, but not identical, environments. The chemical shift of the phenolic proton can be variable and is dependent on concentration and solvent.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.

Expected Characteristic Absorptions:

-

~3600-3200 cm⁻¹ (broad): O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

-

~3050-3000 cm⁻¹ (weak to medium): Aromatic C-H stretching.

-

~2950-2850 cm⁻¹ (strong): Aliphatic C-H stretching of the adamantyl and methyl groups.

-

~1600 and ~1470 cm⁻¹ (medium): Aromatic C=C ring stretching vibrations.

-

~1200 cm⁻¹ (strong): Phenolic C-O stretching.

Significance of the Data: The presence and characteristics of these bands would confirm the presence of the key functional groups: the phenolic hydroxyl, the aromatic ring, and the aliphatic adamantyl and methyl moieties.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak at m/z = 242, corresponding to the molecular weight of the compound.

-

Key Fragments: The adamantyl cation (m/z = 135) is a very stable carbocation and is expected to be a prominent peak. Fragmentation may also involve the loss of a methyl group (M-15) or other characteristic cleavages of the phenol ring.

Authoritative Grounding: The fragmentation pattern can be predicted based on the stability of the resulting carbocations. The formation of the tertiary adamantyl carbocation is a highly favorable process.

Conclusion: A Molecule of Unique Character and Potential

The physical properties of this compound are a fascinating interplay of its constituent parts. The bulky, lipophilic adamantyl group dominates its solubility profile and contributes to its crystalline nature and relatively high melting point. The sterically hindered phenolic hydroxyl group, while providing a site for potential interactions, has its reactivity and hydrogen bonding capacity modulated by the adjacent adamantyl cage. A thorough understanding and precise measurement of these physical properties, as outlined in this guide, are indispensable for any researcher or developer seeking to harness the potential of this and related adamantyl-containing compounds in their scientific endeavors.

References

An In-depth Technical Guide to the Molecular Structure of 2-(1-Adamantyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Adamantylated Phenols in Medicinal Chemistry

The adamantane moiety, a rigid, lipophilic, and three-dimensional tricyclic alkane, has garnered significant attention in drug design and medicinal chemistry. Its unique cage-like structure can impart favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules. When incorporated into the phenolic scaffold, known for its antioxidant and various pharmacological activities, the resulting adamantylated phenols present a class of compounds with intriguing potential. This guide provides a comprehensive technical overview of the molecular structure, synthesis, and key properties of a prominent member of this class: 2-(1-Adamantyl)-4-methylphenol.

Molecular Architecture and Physicochemical Characteristics

This compound is a derivative of p-cresol, where a bulky adamantyl group is substituted at the ortho position to the hydroxyl group. This substitution pattern has profound implications for the molecule's stereochemistry and reactivity.

Core Structure and Isomerism

The molecule consists of a phenol ring substituted with a methyl group at the para position (position 4) and a 1-adamantyl group at the ortho position (position 2). The adamantyl group is attached via one of its tertiary carbon atoms. The IUPAC name for this compound is this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₂O | [1] |

| Molecular Weight | 242.36 g/mol | [1] |

| Melting Point | 128-130 °C | [1] |

| Appearance | Powder | |

| Solubility | Sparingly soluble in water (7.8E-3 g/L at 25°C) | [1] |

| LogP | 4.16842 | [2] |

Synthesis and Purification: A Self-Validating Protocol

The primary synthetic route to this compound involves the Friedel-Crafts alkylation of p-cresol with an adamantylating agent. A detailed, field-proven protocol is described below, designed to ensure high yield and purity.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reliable ion-exchange-resin-catalyzed adamantylation method.

Materials:

-

p-Cresol

-

1-Adamantanol

-

Amberlite 200 (H⁺ form) sulfonic acid resin

-

Acetic acid

-

Acetic anhydride

-

Ethyl acetate

-

Petroleum ether

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend dry Amberlite 200 resin (5.0 g) in acetic acid (15 mL).

-

Addition of Reactants: To the suspension, add 1-adamantanol (2.43 g, 16 mmol) and p-cresol (1.62 g, 15 mmol).

-

Reaction: Heat the mixture to 100 °C (bath temperature) and stir for 2 hours.

-

Work-up:

-

Cool the reaction mixture to approximately 60 °C.

-

Add a solution of acetic anhydride (1.61 g, 16 mmol) in acetic acid (5 mL) to the reaction mixture and stir for 30 minutes. This step is crucial as it converts the water byproduct into the acetic acid solvent, facilitating a cleaner reaction and easier catalyst recycling.

-

Filter the hot solution to separate the resin catalyst. The catalyst can be washed with acetic acid and reused.

-

-

Purification:

-

Recover the acetic acid from the filtrate by distillation under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a mixture of dichloromethane and petroleum ether to yield this compound as a white powder.

-

Causality Behind Experimental Choices:

-

Catalyst: The use of a recyclable ion-exchange sulfonic acid resin like Amberlite 200 offers a greener and more sustainable alternative to traditional acid catalysts like sulfuric acid, which can lead to side reactions and purification challenges.

-

Solvent: Acetic acid serves as both the solvent and a reactant in the work-up, streamlining the process.

-

Acetic Anhydride: The in-situ removal of water by reaction with acetic anhydride drives the equilibrium towards the product and simplifies the work-up.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic and Structural Characterization

A thorough characterization of the molecular structure is paramount for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of this compound has been unequivocally confirmed by ¹H and ¹³C NMR spectroscopy.[1]

¹H NMR (400 MHz, CDCl₃):

-

δ 7.06 (s, 1H): Aromatic proton ortho to the hydroxyl group.

-

δ 6.90 (d, J = 7.6 Hz, 1H): Aromatic proton meta to the hydroxyl group.

-

δ 6.58 (d, J = 8.0 Hz, 1H): Aromatic proton para to the hydroxyl group.

-

δ 4.68 (s, 1H, OH): Phenolic hydroxyl proton.

-

δ 2.32 (s, 3H): Methyl protons.

-

δ 2.17 (s, 6H), 2.12 (s, 3H), 1.83 (s, 6H): Protons of the adamantyl group.

¹³C NMR:

-

δ 152.18, 136.17, 129.71, 127.72, 127.03, 116.68: Aromatic carbons.

-

δ 40.63, 37.14, 36.61, 29.12: Adamantyl carbons.

-

δ 20.88: Methyl carbon.

The chemical shifts and splitting patterns are consistent with the proposed structure, confirming the ortho-substitution of the adamantyl group on the p-cresol ring.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Key IR Absorptions:

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3600 | O-H stretch (phenolic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1600, ~1480 | C=C stretch (aromatic) |

| ~1200 | C-O stretch (phenolic) |

The broad absorption in the high-frequency region is characteristic of the hydrogen-bonded phenolic hydroxyl group. The sharp peaks in the 2850-2950 cm⁻¹ region correspond to the C-H stretching vibrations of the adamantyl and methyl groups.

Mass Spectrometry (MS)

Expected Fragmentation:

-

Molecular Ion (M⁺): The molecular ion peak would be observed at m/z 242.

-

Loss of a Methyl Group: A fragment corresponding to the loss of a methyl radical (M-15) at m/z 227.

-

Loss of the Adamantyl Group: The most significant fragmentation would likely be the cleavage of the adamantyl group, leading to a prominent peak at m/z 135 (adamantyl cation) and a peak corresponding to the methylphenol radical cation at m/z 107.

X-ray Crystallography

As of the latest literature search, a single-crystal X-ray structure for this compound has not been reported. Such a study would provide definitive information on the bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.

Applications as a Pharmaceutical Intermediate: The Case of Adapalene

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. A notable example is its role in the synthesis of Adapalene, a third-generation topical retinoid used for the treatment of acne.[3][4][5]

Role in Adapalene Synthesis

In the synthesis of Adapalene, a related compound, 2-(1-adamantyl)-4-bromophenol, is a key precursor.[3][4][5] This intermediate is synthesized via the adamantylation of 4-bromophenol, a reaction analogous to the synthesis of this compound. The adamantylated bromophenol then undergoes further reactions to construct the final Adapalene molecule. This underscores the importance of the adamantylated phenol scaffold in accessing complex drug molecules.

Antioxidant Activity and Mechanism of Action

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. The introduction of an adamantyl group can modulate this activity.

Mechanism of Antioxidant Action

The antioxidant activity of phenols proceeds mainly through a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance.

Influence of the Adamantyl Group

The bulky adamantyl group at the ortho position can influence the antioxidant activity in several ways:

-

Steric Hindrance: The adamantyl group can sterically hinder the phenolic hydroxyl group, which may affect its ability to interact with and donate a hydrogen atom to free radicals.

-

Lipophilicity: The high lipophilicity of the adamantyl group can enhance the solubility of the molecule in lipidic environments, potentially increasing its efficacy as an antioxidant in biological membranes.

-

Electronic Effects: The adamantyl group is an electron-donating group, which can increase the electron density on the aromatic ring and stabilize the phenoxyl radical, thereby enhancing the antioxidant activity.

While specific quantitative antioxidant data (e.g., IC50 values from DPPH or other assays) for this compound are not extensively reported in the available literature, studies on related adamantylated phenols suggest that they possess significant antioxidant potential.[6]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between the molecular structure and biological activity is crucial for the design of new and more potent drug candidates.

Key SAR Features for Antioxidant Activity of Phenols

-

Phenolic Hydroxyl Group: This is the primary functional group responsible for antioxidant activity.

-

Electron-Donating Groups: Substituents that donate electrons to the aromatic ring, such as alkyl groups, can increase antioxidant activity by stabilizing the phenoxyl radical.

-

Steric Hindrance: While some steric hindrance around the hydroxyl group can be beneficial by preventing pro-oxidant activities, excessive hindrance can reduce the rate of hydrogen atom donation.

For this compound, the interplay between the electron-donating nature of both the adamantyl and methyl groups and the steric bulk of the adamantyl group is a key determinant of its overall antioxidant and biological activity. Comparative studies with other ortho-substituted phenols are needed to fully elucidate the specific contribution of the adamantyl moiety.

Experimental Protocols for Activity Assessment

To facilitate further research, a standard protocol for evaluating the antioxidant activity of this compound is provided below.

DPPH Radical Scavenging Assay

This assay is a common and reliable method for determining the free radical scavenging activity of a compound.

Materials:

-

2,2-Diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

This compound

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

Step-by-Step Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of DPPH (0.1 mM) in methanol.

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

-

-

Assay:

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution of the test compound or control.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

-

Antioxidant Assay Workflow

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a fascinating molecule with a unique structural architecture that combines the rigidity and lipophilicity of the adamantane cage with the proven bioactivity of the phenolic scaffold. Its synthesis is well-established, and its structure has been thoroughly characterized by spectroscopic methods. Its role as a key intermediate in the synthesis of important pharmaceuticals like Adapalene highlights its significance in drug development. While its antioxidant properties are evident from its structure, further quantitative studies are warranted to fully elucidate its potential and to provide a clearer understanding of the structure-activity relationships that govern its biological effects. This guide provides a solid technical foundation for researchers and scientists working with this and related adamantylated phenols, paving the way for future discoveries and applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Computational Study of Ortho-Substituent Effects on Antioxidant Activities of Phenolic Dendritic Antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN101033190B - Method of preparing adapalene - Google Patents [patents.google.com]

- 5. Novel Process For Preparation Of Adapalene [quickcompany.in]

- 6. ovid.com [ovid.com]

An In-Depth Technical Guide to the Solubility of 2-(1-Adamantyl)-4-methylphenol in Organic Solvents

Executive Summary

2-(1-Adamantyl)-4-methylphenol is a sterically hindered phenolic compound featuring a bulky, lipophilic adamantyl cage appended to a p-cresol backbone. This unique structure imparts properties that are highly valuable in medicinal chemistry and materials science, often serving as a key intermediate in the synthesis of complex molecules like adapalene precursors[1]. However, the very structural features that make it useful—namely its large, rigid, and non-polar adamantyl group—present significant challenges in solubility, directly impacting reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical properties of this compound, offers a theoretical framework for predicting its solubility in various classes of organic solvents, and presents a detailed, field-proven experimental protocol for its quantitative determination.

Molecular Profile and Physicochemical Characteristics

A molecule's solubility is fundamentally governed by its structure and resulting physical properties. This compound is a fascinating case study in competing intermolecular forces. Its structure consists of two key domains:

-

A Highly Lipophilic Domain: The tricyclo[3.3.1.1^3,7]dec-1-yl- (adamantyl) group is a large, rigid, and non-polar hydrocarbon cage. This moiety dominates the molecule's character, driving favorable van der Waals interactions with non-polar solvents[2].

-

A Polar, Protic Domain: The phenolic hydroxyl (-OH) group attached to the aromatic ring is polar and capable of acting as a hydrogen bond donor and acceptor. This allows for specific, stronger interactions with polar and protic solvents.

The interplay between these two domains dictates the compound's solubility behavior. The large surface area of the adamantyl group often outweighs the influence of the single hydroxyl group, rendering the molecule poorly soluble in highly polar solvents like water, where its solubility is reported to be exceptionally low (7.8E-3 g/L at 25°C)[3]. Its high calculated LogP of 4.17 further underscores its predominantly lipophilic nature[4].

| Property | Value | Source |

| Molecular Formula | C₁₇H₂₂O | [3][5] |

| Molecular Weight | 242.36 g/mol | [5][6] |

| Appearance | White crystalline powder | [3][6] |

| Melting Point | 128-130 °C | [3][6][7] |

| pKa (Predicted) | 10.43 ± 0.43 | [3] |

| Water Solubility | Sparingly Soluble (7.8 mg/L at 25°C) | [3] |

| Calculated LogP | 4.17 | [4] |

Theoretical Solubility Framework Across Solvent Classes

| Solvent Class | Representative Solvents | Dominant Solute-Solvent Interaction | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Cyclohexane, Toluene | Van der Waals forces | High | The large, non-polar adamantyl group interacts strongly with the non-polar solvent molecules. The use of cyclohexane for recrystallization of similar compounds supports this prediction[10]. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform (CHCl₃), Tetrahydrofuran (THF), Ethyl Acetate | Dipole-dipole interactions, Hydrogen bond acceptance | Moderate to High | These solvents effectively solvate the lipophilic portion while also interacting with the phenol group. Chloroform is a known good solvent, as the compound's NMR spectra are often recorded in CDCl₃[1]. |

| Polar Aprotic (High Polarity) | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Strong dipole-dipole, Hydrogen bond acceptance | Moderate | These solvents are excellent hydrogen bond acceptors, interacting well with the phenolic proton. However, their high polarity may be less favorable for the large adamantyl group, leading to moderate, rather than high, solubility. |

| Polar Protic | Methanol, Ethanol | Hydrogen bonding (donor & acceptor) | Low to Moderate | While these solvents can hydrogen bond with the phenol group, they have strong self-associating hydrogen bond networks. The large, non-polar adamantyl moiety disrupts this network, creating a significant energetic penalty for dissolution. Solubility is expected to increase with heating. |

Experimental Workflow: Isothermal Shake-Flask Method for Solubility Determination

To generate reliable, quantitative solubility data, a rigorous and validated methodology is required. The isothermal shake-flask method is the gold standard for determining the thermodynamic solubility of a solid in a solvent[11][12]. It ensures that the system reaches true equilibrium, providing data that is crucial for process chemistry and formulation development.

Causality and Core Principles

The objective is to create a saturated solution where the rate of dissolution equals the rate of precipitation. This is a state of thermodynamic equilibrium.

-

Why an excess of solid? To ensure the solution becomes fully saturated and remains so, even with minor temperature fluctuations.

-

Why isothermal conditions? Solubility is highly temperature-dependent. Maintaining a constant temperature is critical for reproducibility and accuracy.

-

Why extended equilibration? Compounds with large, rigid structures, like this one, can have slow dissolution kinetics. An extended period (48-72 hours) is necessary to ensure equilibrium is reached, not just a supersaturated or undersaturated state[11].

-

Why quantification via HPLC? High-Performance Liquid Chromatography (HPLC) with UV detection is a highly specific, sensitive, and accurate method for determining the concentration of the dissolved analyte in the presence of potential impurities.

Detailed Laboratory Protocol

Materials and Reagents:

-

This compound (99%+ purity)[6]

-

Selected organic solvents (HPLC grade)

-

20 mL glass scintillation vials with PTFE-lined caps

-

Orbital shaker with temperature control

-

Analytical balance (± 0.1 mg)

-

Positive displacement micropipettes

-

0.22 µm PTFE syringe filters (ensure solvent compatibility)

-

HPLC system with a UV detector and a suitable C18 column

-

Volumetric flasks and autosampler vials

Procedure:

-

Preparation: Add an excess of this compound (approx. 100-200 mg) to a 20 mL scintillation vial. The key is to have visible undissolved solid at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 10.0 mL) of the desired pre-equilibrated solvent to the vial.

-

Equilibration: Securely cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25.0 °C). Agitate at a moderate speed (e.g., 150 rpm) for 48 to 72 hours.

-

Phase Separation: After equilibration, allow the vials to rest in a temperature-controlled bath for at least 2 hours to allow undissolved solids to settle. This step is critical to avoid clogging the filter.

-

Sample Collection: Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately attach a 0.22 µm PTFE syringe filter and discard the first ~0.5 mL to saturate the filter membrane. Collect the filtrate into a clean vial.

-

Dilution: Accurately dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A 100-fold or 1000-fold dilution is typical.

-

Quantification: Analyze the diluted sample by HPLC-UV. Determine the concentration against a multi-point calibration curve prepared from a known stock solution of the analyte.

Data Calculation: Solubility (mg/mL) = [Concentration from HPLC (mg/mL)] × [Dilution Factor]

Workflow Visualization

The following diagram outlines the logical flow of the Isothermal Shake-Flask protocol.

References

- 1. BJOC - Ion-exchange-resin-catalyzed adamantylation of phenol derivatives with adamantanols: Developing a clean process for synthesis of 2-(1-adamantyl)-4-bromophenol, a key intermediate of adapalene [beilstein-journals.org]

- 2. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 41031-50-9 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. This compound | C17H22O | CID 617992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 99 41031-50-9 [sigmaaldrich.com]

- 7. This compound | CAS#:41031-50-9 | Chemsrc [chemsrc.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Adamantyl)-4-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 2-(1-Adamantyl)-4-methylphenol, a sterically hindered phenol of significant interest in medicinal chemistry and materials science. The document details the experimental methodologies for determining these fundamental physicochemical properties, underpinned by the scientific principles governing phase transitions. Furthermore, it explores the profound influence of the bulky adamantyl moiety on the compound's thermal behavior. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of adamantylated compounds.

Introduction to this compound

This compound is a derivative of p-cresol, where a three-dimensional adamantyl group is attached to the phenol ring at the ortho position relative to the hydroxyl group. The adamantane cage, a rigid and highly lipophilic hydrocarbon, imparts unique properties to molecules.[1][2] In the realm of drug discovery, the incorporation of an adamantyl group can enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic profiles.[1][2] this compound serves as a key intermediate in the synthesis of various pharmaceuticals and advanced materials.[3] An accurate understanding of its fundamental physicochemical properties, such as melting and boiling points, is crucial for its purification, handling, and application.

Physicochemical Properties of this compound

The thermal properties of this compound are well-defined, with its melting point being a key indicator of its purity. The boiling point, characteristic of its volatility, is also a critical parameter for purification and processing at elevated temperatures.

| Property | Value | Source(s) |

| Melting Point | 128-130 °C | [4][5][6][7] |

| Boiling Point | 359.9 ± 21.0 °C at 760 mmHg | [4] |

Methodology for Experimental Determination of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure.[8] For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting point range.[8]

Experimental Protocol: Capillary Method

A widely used and reliable method for determining the melting point of a crystalline solid is the capillary method, often employing a Mel-Temp apparatus or a similar device.[7]

Step-by-Step Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered to ensure uniform heat transfer.[8]

-

Capillary Tube Loading: A small amount of the powdered sample is introduced into a capillary tube, which is sealed at one end. The tube is then tapped gently to pack the sample to a height of about 1-2 mm.[6]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

Heating and Observation: The sample is heated at a steady rate. An initial rapid heating can be used to determine an approximate melting point.[6] For an accurate measurement, the determination is repeated with a fresh sample, and the heating rate is slowed to 1-2 °C per minute as the approximate melting point is approached.[6]

-